molecular formula C12H18N2O B13598085 1-(3-(Methoxymethyl)phenyl)piperazine

1-(3-(Methoxymethyl)phenyl)piperazine

Cat. No.: B13598085
M. Wt: 206.28 g/mol
InChI Key: AWNWKCOFCHPGJC-UHFFFAOYSA-N
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Description

1-(3-(Methoxymethyl)phenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxymethyl group attached to the phenyl ring, which is further connected to a piperazine moiety. It is used primarily in research and forensic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methoxymethyl)phenyl)piperazine typically involves the reaction of 3-(methoxymethyl)benzyl chloride with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methoxymethyl)phenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxymethyl group, yielding a simpler piperazine derivative.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Products include 3-(formyl)phenylpiperazine or 3-(carboxyl)phenylpiperazine.

    Reduction: The major product is 3-phenylpiperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(3-(Methoxymethyl)phenyl)piperazine is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is used in studies involving receptor binding and neurotransmitter activity due to its structural similarity to biologically active piperazines.

    Medicine: Research into potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: Employed in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Methoxymethyl)phenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can affect various physiological processes, including mood regulation and cognitive function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)piperazine: Lacks the methoxymethyl group, resulting in different chemical properties and biological activity.

    1-(4-Methoxyphenyl)piperazine: The methoxy group is positioned differently on the phenyl ring, leading to variations in reactivity and receptor binding affinity.

    1-(3-(Trifluoromethyl)phenyl)piperazine: Contains a trifluoromethyl group instead of a methoxymethyl group, significantly altering its chemical and biological properties.

Uniqueness

1-(3-(Methoxymethyl)phenyl)piperazine is unique due to the presence of the methoxymethyl group, which influences its chemical reactivity and biological interactions. This structural feature can enhance its solubility and ability to cross biological membranes, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-[3-(methoxymethyl)phenyl]piperazine

InChI

InChI=1S/C12H18N2O/c1-15-10-11-3-2-4-12(9-11)14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3

InChI Key

AWNWKCOFCHPGJC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)N2CCNCC2

Origin of Product

United States

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